molecular formula C19H21N7O B11183794 8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11183794
M. Wt: 363.4 g/mol
InChI Key: LINAMJOWSRSZNL-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydro-1,3,5-triazine Ring: This step involves the reaction of appropriate amines with formaldehyde and ammonia or primary amines under controlled conditions to form the tetrahydro-1,3,5-triazine ring.

    Coupling with Pyridine Derivatives: The final step involves coupling the synthesized quinazoline derivative with pyridine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the triazine ring, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological or chemical properties.

Scientific Research Applications

8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurological disorders due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for the treatment of various cancers.

Uniqueness

8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its specific structural features, such as the presence of the methoxy group and the tetrahydro-1,3,5-triazine ring, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

8-methoxy-4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H21N7O/c1-13-15-6-3-7-16(27-2)17(15)24-19(23-13)25-18-21-11-26(12-22-18)10-14-5-4-8-20-9-14/h3-9H,10-12H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

LINAMJOWSRSZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CN=CC=C4)OC

Origin of Product

United States

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